molecular formula C18H34N2O2 B184506 10-Undecenamide, N-(3-morpholinopropyl)- CAS No. 102613-08-1

10-Undecenamide, N-(3-morpholinopropyl)-

Cat. No.: B184506
CAS No.: 102613-08-1
M. Wt: 310.5 g/mol
InChI Key: JOKGUMPLNNYVFN-UHFFFAOYSA-N
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Description

10-Undecenamide, N-(3-morpholinopropyl)- is an amide derivative characterized by a morpholine-substituted propylamine group attached to a long-chain unsaturated alkenamide backbone (C17H26N2O; molecular weight: 274.2 Da) . The compound features a 10-undecenamide chain, contributing to its lipophilic nature, and a polar morpholinopropyl moiety that may enhance solubility in aqueous environments. Despite its structural simplicity, the molecule’s biological activity and applications remain underexplored, as evidenced by the absence of patent or literature citations in public databases . Its InChIKey (JOKGUMPLNNYVFN-UHFFFAOYSA-N) confirms a unique stereoelectronic profile, distinguishing it from other morpholinopropyl-containing analogs .

Properties

CAS No.

102613-08-1

Molecular Formula

C18H34N2O2

Molecular Weight

310.5 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)undec-10-enamide

InChI

InChI=1S/C18H34N2O2/c1-2-3-4-5-6-7-8-9-11-18(21)19-12-10-13-20-14-16-22-17-15-20/h2H,1,3-17H2,(H,19,21)

InChI Key

JOKGUMPLNNYVFN-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)NCCCN1CCOCC1

Canonical SMILES

C=CCCCCCCCCC(=O)NCCCN1CCOCC1

Other CAS No.

102613-08-1

Origin of Product

United States

Comparison with Similar Compounds

Core Functional Groups

  • Morpholinopropyl-Amide Derivatives: The morpholinopropyl group is a common pharmacophore in medicinal chemistry. For example: N-(3-Morpholinopropyl)nicotinamide (MAO inhibitors): Retains the morpholinopropyl-amide linkage but replaces the alkenamide chain with a nicotinamide scaffold, enhancing interactions with flavin-containing enzymes . Pyridineamide derivatives (e.g., B27): Feature trifluoromethoxy and triazole groups, enhancing metabolic stability and kinase inhibition .

Chain Length and Substituents

  • Cyclohexylcarbonyl-Pyrrole Carboxamide (C19H29N3O3): A bulkier analog with a pyrrole-carboxamide core, demonstrating how steric bulk affects target selectivity .

Key Observations :

  • The morpholinopropyl group is frequently leveraged for solubility modulation and hydrogen-bonding interactions in enzyme inhibition (e.g., MAO, EGFR) .

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